molecular formula C8H14N3O12P3S B10860291 [[(2R,4R)-4-(4-amino-2-oxo-pyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate

[[(2R,4R)-4-(4-amino-2-oxo-pyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate

Cat. No.: B10860291
M. Wt: 469.20 g/mol
InChI Key: BGYHXXSVOYUZOJ-RNFRBKRXSA-N
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Description

Apricitabine triphosphate is an experimental nucleoside reverse transcriptase inhibitor. It is structurally related to lamivudine and emtricitabine, and is an analogue of cytidine. This compound has been investigated for its potential use in treating human immunodeficiency virus (HIV) infections .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Apricitabine triphosphate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound.

    Reduction: This reaction involves the gain of electrons.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles depending on the specific substitution reaction.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of apricitabine triphosphate .

Scientific Research Applications

Mechanism of Action

Apricitabine triphosphate exerts its effects by inhibiting the enzyme reverse transcriptase, which is essential for the replication of HIV. By blocking this enzyme, apricitabine triphosphate prevents the virus from making copies of itself, thereby reducing the viral load in the body. The molecular targets include the active site of the reverse transcriptase enzyme, and the pathways involved are those related to viral replication .

Comparison with Similar Compounds

  • Lamivudine
  • Emtricitabine
  • Zidovudine

Comparison: Apricitabine triphosphate is unique in its ability to retain substantial activity against HIV strains that have developed resistance to other nucleoside reverse transcriptase inhibitors. Unlike lamivudine and emtricitabine, apricitabine triphosphate shows a less than twofold reduction in susceptibility in the presence of multiple thymidine analogue mutations or the M184V mutation .

Properties

Molecular Formula

C8H14N3O12P3S

Molecular Weight

469.20 g/mol

IUPAC Name

[[(2R,4R)-4-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C8H14N3O12P3S/c9-5-1-2-11(8(12)10-5)6-3-20-7(27-6)4-21-25(16,17)23-26(18,19)22-24(13,14)15/h1-2,6-7H,3-4H2,(H,16,17)(H,18,19)(H2,9,10,12)(H2,13,14,15)/t6-,7-/m1/s1

InChI Key

BGYHXXSVOYUZOJ-RNFRBKRXSA-N

Isomeric SMILES

C1[C@@H](S[C@@H](O1)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC(=NC2=O)N

Canonical SMILES

C1C(SC(O1)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC(=NC2=O)N

Origin of Product

United States

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